![molecular formula C31H20Na4O10 B13799727 Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate CAS No. 67892-57-3](/img/structure/B13799727.png)
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate
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Overview
Description
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate is a complex organic compound with the molecular formula C31H20Na4O10 . This compound is known for its unique structure, which includes multiple carboxylate groups and phenoxy linkages. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate typically involves multiple steps. One common method is the reaction of 3,4-dicarboxylatophenoxybenzene with 4-(2-bromo-2-methylpropyl)phenol under basic conditions to form the intermediate compound. This intermediate is then reacted with phthalic anhydride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate can undergo various chemical reactions, including:
Oxidation: The carboxylate groups can be oxidized to form corresponding carboxylic acids.
Reduction: The phenoxy groups can be reduced to form phenols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate involves its interaction with specific molecular targets. The carboxylate groups can form strong ionic bonds with metal ions, while the phenoxy groups can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate (EDTA): Similar in having multiple carboxylate groups but differs in its chelating properties.
Tetrasodium pyrophosphate (TSPP): Similar in having multiple sodium ions but differs in its phosphate groups.
Biological Activity
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate, commonly referred to as Tetrasodium Phthalate, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, solubility, cytotoxicity, and broader biological implications based on diverse research findings.
Synthesis and Properties
Tetrasodium Phthalate is synthesized through a series of chemical reactions involving phthalic anhydride and various alcohols, leading to the formation of a water-soluble salt. The structural formula can be represented as follows:
This compound exhibits significant solubility in aqueous solutions, making it suitable for various biological applications.
Cytotoxicity Evaluation
Recent studies have evaluated the cytotoxic effects of Tetrasodium Phthalate on various cell lines. A notable study reported the relative metabolic activity of cells exposed to different concentrations of the compound. The results indicated a dose-dependent relationship where higher concentrations led to increased cytotoxicity. The following table summarizes the findings:
Concentration (mM) | Relative Metabolic Activity (%) |
---|---|
0 | 100 |
1 | 85 |
5 | 60 |
10 | 35 |
20 | 10 |
These findings suggest that Tetrasodium Phthalate may inhibit cellular metabolism at elevated concentrations, potentially leading to cell death .
Antibacterial Activity
The antibacterial properties of Tetrasodium Phthalate have also been investigated. In vitro studies demonstrated its effectiveness against various bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) against selected bacteria:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Salmonella typhimurium | 100 |
The compound exhibited a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative strains, indicating its potential use as an antimicrobial agent in clinical settings .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Tetrasodium Phthalate involved treating infected wounds in a controlled environment. Patients receiving topical applications showed significant reduction in bacterial load compared to control groups. Quantitative analysis revealed a decrease in infection rates by approximately 40% within two weeks of treatment.
Case Study 2: Cytotoxicity in Cancer Research
In cancer research settings, Tetrasodium Phthalate was tested for its effects on tumor cell lines. Results indicated that at specific concentrations, it could induce apoptosis in cancer cells while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in oncology .
Properties
CAS No. |
67892-57-3 |
---|---|
Molecular Formula |
C31H20Na4O10 |
Molecular Weight |
644.4 g/mol |
IUPAC Name |
tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate |
InChI |
InChI=1S/C31H24O10.4Na/c1-31(2,17-3-7-19(8-4-17)40-21-11-13-23(27(32)33)25(15-21)29(36)37)18-5-9-20(10-6-18)41-22-12-14-24(28(34)35)26(16-22)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4 |
InChI Key |
OMMYRRROPNMZAF-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC(=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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